molecular formula C21H19N5O3 B2805520 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE CAS No. 1797602-94-8

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE

Cat. No.: B2805520
CAS No.: 1797602-94-8
M. Wt: 389.415
InChI Key: WTSZJTASXPYYTH-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features multiple functional groups, including an isoxazole ring, a pyridine ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it’s likely that it could interact with multiple pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s difficult to predict how these factors might impact this compound’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and oxadiazole intermediates, followed by their coupling with the appropriate phenylacetamide derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylisoxazol-4-yl)acetamide: A simpler analog lacking the pyridine and oxadiazole rings.

    N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide: A related compound without the isoxazole ring.

Uniqueness

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE is unique due to its combination of three distinct heterocyclic rings, which confer a high degree of chemical reactivity and biological activity. This structural complexity distinguishes it from simpler analogs and makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-13-17(14(2)28-25-13)12-19(27)23-18-6-4-3-5-16(18)11-20-24-21(26-29-20)15-7-9-22-10-8-15/h3-10H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSZJTASXPYYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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